molecular formula C14H19N3O B1484707 1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1872017-77-0

1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine

Cat. No.: B1484707
CAS No.: 1872017-77-0
M. Wt: 245.32 g/mol
InChI Key: KZPYMKPSZYSABV-UHFFFAOYSA-N
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Description

1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine is a synthetic organic compound that features a pyrazole ring substituted with a benzyloxyethyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine typically involves multi-step organic reactions. One common route includes the alkylation of a pyrazole derivative with a benzyloxyethyl halide, followed by amination. The reaction conditions often require the use of a base such as potassium carbonate or sodium hydride to facilitate the alkylation step. The final amination step can be achieved using ammonia or an amine source under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives (aldehydes, acids), reduced pyrazole derivatives, and substituted ethanamine derivatives.

Scientific Research Applications

1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine
  • 1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-3-yl}ethan-1-amine
  • 1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine

Uniqueness

1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the benzyloxy group provides additional hydrophobic interactions, while the ethanamine moiety allows for potential hydrogen bonding, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[1-(2-phenylmethoxyethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-12(15)14-9-16-17(10-14)7-8-18-11-13-5-3-2-4-6-13/h2-6,9-10,12H,7-8,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPYMKPSZYSABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CCOCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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